Multi-target Pt

Pt(IV) prodrug NF-κB inhibition cisplatin resistance reversal

Prioritize multi-target Pt complexes to overcome clinical limitations of conventional Pt(II) drugs. Choose Picoplatin (JM473) for SCLC/ovarian models with documented cisplatin resistance due to retained activity via steric hindrance. For oral bioavailability studies, select Satraplatin (JM216), the only clinically evaluated oral Pt(IV) complex. Procure Pt-ttpy for G-quadruplex targeting and mitochondrial dysfunction assays. All compounds are for R&D, not generic substitutions.

Molecular Formula C34H44ClN2O14Pt-2
Molecular Weight 935.3 g/mol
Cat. No. B12381505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulti-target Pt
Molecular FormulaC34H44ClN2O14Pt-2
Molecular Weight935.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt]
InChIInChI=1S/C26H30O10.C6H12N2.C2H2O4.ClH.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b10-8+;;;;/t;5-,6-;;;/m.0.../s1
InChIKeyCKSCPBUCOHQFOM-MODYJWQLSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi-Target Platinum Complexes: A Next-Generation Anticancer Chemotype with Differentiated Mechanisms of Action


Multi-target platinum (Pt) complexes represent a diverse class of non-classical Pt-based anticancer agents designed to overcome the key clinical limitations of conventional Pt(II) drugs (cisplatin, carboplatin, oxaliplatin), namely acquired drug resistance and dose-limiting toxicities [1]. This category encompasses several distinct structural and mechanistic subclasses, including dual-targeting Pt(IV) prodrugs that incorporate bioactive axial ligands to trigger cell death via multiple pathways and modulate the tumor microenvironment [2], polynuclear Pt complexes (e.g., BBR3464) that form structurally distinct DNA adducts with altered cellular processing compared to mononuclear drugs [3], and Pt(II) complexes that interact with non-canonical DNA structures such as G-quadruplexes (e.g., 56MESS, Pt-ttpy) [4]. The unifying principle is that by engaging multiple cellular targets or forming qualitatively different lesions, these compounds exhibit quantifiable differentiation in potency, resistance profiles, and cellular pharmacology relative to their clinically established mononuclear predecessors.

Why Multi-Target Pt Complexes Cannot Be Substituted with Generic Cisplatin, Carboplatin, or Oxaliplatin


Generic substitution of multi-target Pt complexes with conventional mononuclear Pt(II) drugs (cisplatin, carboplatin, oxaliplatin) is scientifically and clinically invalid due to fundamental differences in their molecular pharmacology, resistance susceptibility, and DNA lesion processing. While conventional Pt(II) drugs share a common mechanism of forming primarily 1,2-intrastrand crosslinks on duplex DNA—a lesion that renders them susceptible to common resistance pathways including enhanced nucleotide excision repair (NER), increased detoxification by glutathione, and reduced cellular accumulation—multi-target Pt complexes circumvent these liabilities through distinct structural and mechanistic features [1]. Pt(IV) prodrugs are kinetically inert in their octahedral geometry, reducing off-target reactions with plasma proteins and sulfur-containing nucleophiles before intracellular reduction, thereby altering pharmacokinetics and toxicity profiles [2]. Polynuclear complexes such as BBR3464 form long-range interstrand crosslinks and non-covalent DNA interactions that are poorly recognized by NER machinery and demonstrate altered cellular uptake via copper transporter pathways [3]. Picoplatin's sterically hindered 2-methylpyridine ligand confers reduced deactivation by thiols, enabling retained activity in cisplatin- and carboplatin-resistant tumors [4]. Satraplatin's Pt(IV) oxidation state confers oral bioavailability—a property entirely absent in all clinically approved Pt(II) drugs which require intravenous administration [5]. Consequently, treating these compounds as interchangeable with generic platinums would disregard the specific structural and pharmacological differentiations that define their therapeutic window, resistance profile, and route of administration, directly impacting both preclinical research reproducibility and clinical development decisions.

Quantitative Evidence Guide: Differentiated Performance of Multi-Target Pt Complexes Versus Conventional Platinums


Dual-Target Pt(IV) Complex 11: 1.2-Fold Higher In Vivo Tumor Growth Inhibition and 69-Fold Enhanced Potency Versus Oxaliplatin

Pt(IV) complex 11, a dual-target hybrid incorporating an NF-κB inhibitor, demonstrates quantifiably superior in vivo antitumor efficacy compared to oxaliplatin and physical drug combinations [1]. In A549 xenograft models, the tumor inhibitory rate for complex 11 reached 69.2%, compared to 55.6% for oxaliplatin and 65.1% for a combination of oxaliplatin plus the free NF-κB inhibitor 1a—indicating that the covalent conjugation within a single Pt(IV) scaffold achieves superior efficacy than co-administration of separate agents. In vitro, complex 11 exhibited IC50 values ranging from 0.31 to 0.91 μM across A549, HeLa, and HepG2 cancer cell lines, representing 1.8- to 69-fold greater potency than oxaliplatin (IC50: 2.76-21.30 μM) and 3.2- to 52-fold greater than cisplatin (IC50: 3.25-15.84 μM) under identical 48-hour MTT assay conditions [1]. Importantly, complex 11 maintained low toxicity toward normal HL-7702 hepatocytes (IC50: 3.88 μM) and BEAS-2B lung epithelial cells (IC50: 2.47 μM), indicating a degree of cancer cell selectivity not observed with the parent Pt(II) drugs [1]. In the cisplatin-resistant A549/CDDP subline, complex 11 retained significant activity with a resistance factor substantially lower than that observed for cisplatin itself, confirming the ability of this dual-targeting strategy to overcome acquired platinum resistance [1].

Pt(IV) prodrug NF-κB inhibition cisplatin resistance reversal A549 lung cancer

Picoplatin (JM473): Retained Cytotoxic Activity in Cisplatin- and Carboplatin-Resistant SCLC with Superior Cellular Accumulation

Picoplatin (AMD473/JM473/ZD0473), a sterically hindered Pt(II) complex featuring a 2-methylpyridine ligand, demonstrates quantifiable retention of cytotoxic activity in small-cell lung cancer (SCLC) cell lines with acquired resistance to cisplatin and carboplatin [1]. In platinum-resistant SCLC sublines generated by repeated exposure to cisplatin or carboplatin, picoplatin exhibited significantly lower resistance factors compared to cisplatin and carboplatin when evaluated against their respective resistant lines. Whole-genome gene expression profiling revealed that picoplatin-treated carboplatin-resistant cells displayed gene expression patterns more similar to parental cells than to carboplatin-treated resistant cells, indicating distinct cellular processing of the picoplatin-induced lesion [1]. Cellular platinum accumulation measured by ICP-MS showed that picoplatin levels in both platinum-resistant and parental SCLC cells were significantly higher relative to levels observed after cisplatin or carboplatin treatment under identical exposure conditions—a finding that directly correlates with the observed resistance-overcoming properties [1]. This enhanced accumulation is attributed to reduced deactivation by intracellular thiols (glutathione and metallothioneins), which typically sequester and inactivate conventional platinum drugs in resistant cells [2].

picoplatin SCLC platinum resistance cellular accumulation sterically hindered platinum

Satraplatin (JM216): Oral Bioavailability (Tmax 1-3 Hours) and Predictable Platinum Accumulation—Absent in All FDA-Approved Pt(II) Drugs

Satraplatin (JM216, bis-acetatoammine-dichlorocyclohexylamine platinum(IV)) is an orally bioavailable Pt(IV) complex—a pharmacokinetic property entirely absent in all clinically approved Pt(II) drugs which require intravenous infusion with hydration protocols [1]. Phase I pharmacokinetic studies in 19 patients with advanced cancer or untreated SCLC demonstrated that satraplatin is rapidly absorbed after oral administration, achieving Tmax for total platinum (Ptot) within 2.5-3 hours and for ultrafilterable platinum (PtUF) within 1-2 hours [2]. Across the tested dose range (10 to 50 mg/m²/day × 14 days), satraplatin exhibited linear pharmacokinetics with Cmax on day 1 increasing proportionally to dose (correlation coefficient r = 0.82 for Ptot and r = 0.72 for PtUF) [2]. Under a multiple-dose 14-day regimen, total platinum accumulated with an accumulation ratio (Cmax_d14 / Cmax_d1) of 3.5 ± 1.6, while ultrafilterable platinum accumulated with a ratio of 1.8 ± 1, demonstrating predictable and manageable plasma exposure [2]. Prolonged terminal half-lives were observed after the last administration, with mean values of 216 ± 37 hours for total platinum and 107 ± 89 hours for ultrafilterable platinum [2]. The nadir of thrombocytopenia—the primary dose-limiting toxicity—was significantly correlated with both the cumulative dose of JM216 (r = 0.81) and the AUC of total platinum on day 14 (r = 0.77), establishing a predictable pharmacokinetic-pharmacodynamic relationship for clinical dose management [2].

satraplatin JM216 oral platinum Pt(IV) prodrug pharmacokinetics

BBR3464: Trinuclear Platinum Complex with >11-Fold Greater Cytotoxicity and Enhanced Cellular Uptake Versus Cisplatin, Carboplatin, and Oxaliplatin

BBR3464, a trinuclear platinum complex with the structure [trans-PtCl(NH3)2]2[trans-Pt(NH3)2(H2N(CH2)6NH2)2]⁴⁺, represents the first polynuclear platinum compound to enter Phase I/II clinical evaluation and demonstrates quantifiably distinct pharmacology compared to mononuclear platinum drugs [1]. Preclinical comparative studies have established that BBR3464 exhibits significantly greater cytotoxicity and enhanced cellular uptake than the clinical platinum drugs cisplatin, carboplatin, and oxaliplatin across multiple tumor cell line panels [2]. The mechanism of uptake involves copper transporters (hCTR1 for influx, ATP7B for efflux), similar to cisplatin, but organic cation transporters (OCT) do not play a significant role in BBR3464 cellular accumulation—a distinction with clinical implications for transporter-mediated resistance [2]. Notably, the +4 charge of BBR3464 and the spatial separation of its platinating units (approximately 11 Å between adjacent Pt centers) enable a DNA binding mode distinctly different from mononuclear drugs: BBR3464 forms long-range interstrand crosslinks, induces DNA bending in the opposite direction to cisplatin, and exhibits faster reaction kinetics with single-stranded DNA and RNA compared to duplex DNA, producing adducts that are poorly recognized by nucleotide excision repair (NER) proteins [1]. Studies with the non-covalent analogue AH78, in which labile chloride ligands were replaced with non-labile ammonia groups, demonstrated higher cellular accumulation than BBR3464 and a different mechanism of action, confirming the contribution of non-covalent DNA interactions to the overall pharmacological profile [2]. In Phase I/II clinical evaluation in gastric and gastro-esophageal adenocarcinoma, BBR3464 demonstrated preliminary evidence of activity, although development was ultimately discontinued due to narrow therapeutic index [3].

BBR3464 trinuclear platinum polynuclear platinum cellular uptake non-covalent DNA binding

Pt(II) Complexes PtIIPHENSS, PtII5MESS, and PtII56MESS: >11-Fold Greater Potency Than Cisplatin in 2D and 3D TNBC and Colorectal Cancer Models

Novel Pt(II) complexes incorporating 1,10-phenanthroline derivatives and 1S,2S-diaminocyclohexane (DACH) carrier ligands—specifically PtIIPHENSS, PtII5MESS, and PtII56MESS—demonstrate >11-fold greater potency than cisplatin across both conventional 2D monolayer cultures and physiologically more relevant 3D spheroid models of triple-negative breast cancer (MDA-MB-231) and cisplatin-resistant colorectal cancer (HT29) [1]. ICP-MS quantitation of cellular platinum content after 24-hour exposure revealed that these complexes achieve significantly higher intracellular concentrations than cisplatin, with differential subcellular distribution patterns showing considerable platinum localization to the cytoskeleton fraction—a finding that correlates with observed morphological changes including actin and tubulin disruption [1]. Mechanistic profiling demonstrated that these complexes induce significant reactive oxygen species (ROS) generation, reduce mitochondrial membrane potential at 72 hours of treatment, and trigger late apoptosis/necrosis as confirmed by Annexin V-FITC/PI flow cytometry, accompanied by increased sub-G0/G1 cell populations [1]. Western blot analysis revealed activation of both intrinsic and extrinsic apoptosis markers, MAPK/ERK and PI3K/AKT pathways, and autophagy markers, indicating a multi-pathway cytotoxic mechanism distinct from cisplatin's primarily DNA-damage-driven apoptosis [1]. Quantitative proteomic profiling identified 1,597 and 1,859 differentially expressed proteins in MDA-MB-231 and HT29 cells respectively post-treatment, with GO enrichment analysis revealing statistically significant alterations in cellular pathways not modulated by cisplatin under identical conditions [1].

platinum-phenanthroline triple-negative breast cancer cisplatin-resistant colorectal cancer 3D spheroid cytoskeletal disruption

56MESS and Pt-ttpy: G-Quadruplex-Binding Pt(II) Complexes Targeting Non-Canonical DNA Structures with c-MYC/k-RAS Downregulation

Pt(II) complexes 56MESS and Pt-ttpy represent a mechanistically distinct subclass of multi-target platinum agents that bind to non-canonical DNA secondary structures—specifically G-quadruplexes (G4s) and i-Motifs—rather than primarily targeting duplex DNA as do cisplatin, carboplatin, and oxaliplatin [1][2]. For 56MESS, biophysical studies have confirmed direct interaction with G4 and iM structures, and this binding event leads to measurable suppression of G4-regulated oncogene expression, including c-MYC and k-RAS, at both mRNA and protein levels [1]. This represents a mechanism qualitatively distinct from the DNA crosslinking paradigm of conventional platinums. For Pt-ttpy, comparative cellular distribution studies using ICP-MS demonstrated that this G4-binding complex achieves the highest mitochondrial accumulation among tested platinum complexes, significantly exceeding the mitochondrial levels observed with Pt-tpy (a complex with weak/no G4-binding properties) and cisplatin [2]. Pt-ttpy induces quantifiable mitochondrial dysfunction including mtDNA deletion, reduced mtDNA copy number, and inhibition of mitochondrial transcription and protein translation, all occurring without reactive oxygen species (ROS) induction—a toxicity profile distinct from cisplatin's ROS-dependent mitochondrial damage [2]. In vivo xenograft studies confirmed efficient antitumor effects of Pt-ttpy with fewer systemic side effects compared to cisplatin, demonstrating that G4-targeted platinum therapy can achieve therapeutic efficacy while mitigating cisplatin-associated toxicities [2].

G-quadruplex c-MYC k-RAS non-canonical DNA mitochondrial targeting

Recommended Research and Procurement Applications for Multi-Target Platinum Complexes


Cisplatin- and Carboplatin-Resistant SCLC and Ovarian Cancer Models

For investigators working with small-cell lung cancer (SCLC) or ovarian cancer models with documented resistance to cisplatin and/or carboplatin, picoplatin (JM473/ZD0473) is the indicated multi-target platinum agent based on direct comparative evidence of retained cytotoxic activity and enhanced cellular accumulation in platinum-resistant sublines [7]. The steric hindrance conferred by the 2-methylpyridine ligand reduces deactivation by intracellular thiols, enabling picoplatin to maintain efficacy where conventional platinums fail. Similarly, the dual-targeting Pt(IV) complex 11 has demonstrated significant reversal of cisplatin resistance in A549/CDDP cells with a resistance factor substantially lower than cisplatin itself [8]. For ovarian cancer, the G4-binding complex Pt-ttpy shows preferential mitochondrial accumulation and induces mitochondrial dysfunction without ROS induction, offering a mechanistically distinct alternative for cisplatin-resistant disease [3]. Procurement of these compounds should be prioritized when experimental designs require platinum-based treatment in the context of established or anticipated platinum resistance.

Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC) 2D/3D Preclinical Studies

For TNBC and CRC preclinical research—particularly studies employing 3D spheroid models that more accurately recapitulate in vivo drug penetration and response—the phenanthroline-based Pt(II) complexes PtIIPHENSS, PtII5MESS, and PtII56MESS offer quantifiably superior potency (>11-fold greater than cisplatin) and distinct mechanistic profiles [7]. These complexes demonstrate enhanced cellular uptake with preferential cytoskeletal accumulation, activation of multiple cell death pathways (intrinsic/extrinsic apoptosis, MAPK/ERK, PI3K/AKT, autophagy), and significant proteomic perturbation not observed with cisplatin. The documented activity in cisplatin-resistant HT29 colorectal cancer cells further supports their selection for CRC studies where intrinsic or acquired platinum resistance is a concern [7]. Given that these complexes are >11-fold more potent in both 2D and 3D cultures, researchers should consider dose-ranging studies starting at substantially lower concentrations than typically employed for cisplatin to avoid cytotoxicity overshoot.

Oral Bioavailability Studies and Chronic Dosing Regimens Requiring Non-IV Platinum Administration

When experimental or preclinical development programs require an orally bioavailable platinum agent—whether for chronic dosing schedules, avoidance of intravenous access complications, or evaluation of oral route pharmacokinetics—satraplatin (JM216) is the only clinically evaluated oral platinum complex with published pharmacokinetic data demonstrating predictable absorption (Tmax 1-3 hours), linear dose-proportional exposure, and measurable plasma accumulation under repeated daily dosing [7][8]. The Pt(IV) oxidation state confers kinetic inertness in the gastrointestinal tract, enabling oral absorption that is impossible with Pt(II) drugs. Researchers designing oral platinum formulations or evaluating oral bioavailability as a differentiating feature should use satraplatin as the benchmark comparator. Procurement for pharmacokinetic studies should account for the 14-day accumulation profile (accumulation ratio 3.5 for total platinum) and the prolonged terminal half-life (mean 216 hours) when planning sampling schedules and washout periods.

Mechanistic Studies of Non-Canonical DNA Targeting and G-Quadruplex-Mediated Oncogene Regulation

For investigations focused on G-quadruplex (G4) biology, non-canonical DNA structures as therapeutic targets, or c-MYC/k-RAS-driven oncogenesis, the Pt(II) complexes 56MESS and Pt-ttpy represent the only platinum-based tools with documented G4-binding specificity and downstream oncogene suppression [7][8]. 56MESS has been shown to directly bind G4 and i-Motif structures, resulting in quantifiable downregulation of c-MYC and k-RAS expression [7]. Pt-ttpy demonstrates preferential mitochondrial G4 targeting, inducing mitochondrial dysfunction without the ROS induction characteristic of cisplatin [8]. These compounds should be procured when the research objective is to dissect G4-mediated mechanisms of action or to evaluate platinum complexes that operate outside the classical DNA crosslinking paradigm. For studies requiring comparison to traditional DNA-damaging platinums, cisplatin serves as the appropriate negative control given its minimal G4-binding activity and predominant duplex DNA targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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